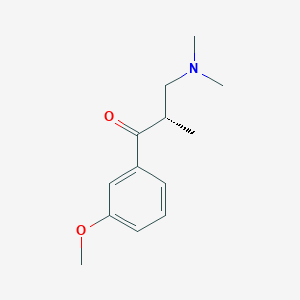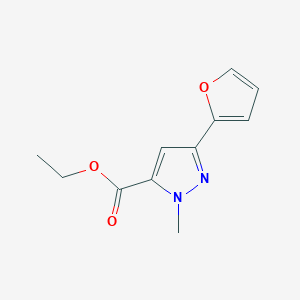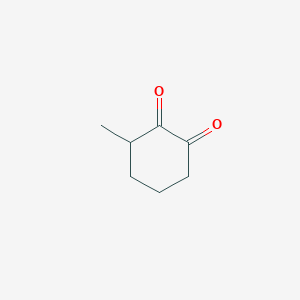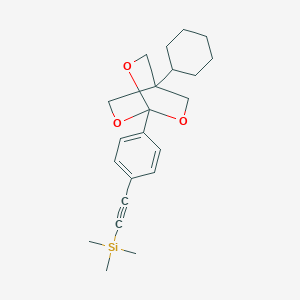
Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl-, commonly known as silane coupling agent, is a chemical compound that is widely used in various scientific research applications. It is a versatile compound that has several advantages and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of silane coupling agent is based on the chemical reaction between the silane functional group and the surface of the material. The silane functional group reacts with the hydroxyl groups on the surface of the material, forming a covalent bond. This covalent bond improves the adhesion between the two materials.
Effets Biochimiques Et Physiologiques
Silane coupling agent has no known biochemical or physiological effects. It is considered to be a safe compound to use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using silane coupling agent in laboratory experiments are its versatility, ease of use, and effectiveness in improving the adhesion between two dissimilar materials. The limitations of using silane coupling agent in laboratory experiments are its cost, the need for specialized equipment, and the potential toxicity of some of its derivatives.
Orientations Futures
The future directions of silane coupling agent research are focused on developing new derivatives that have improved properties, such as increased reactivity and lower toxicity. There is also a growing interest in using silane coupling agent in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
Silane coupling agent is a versatile compound that has several advantages and limitations in laboratory experiments. It is widely used in scientific research applications, especially in the field of materials science. The mechanism of action of silane coupling agent is based on the chemical reaction between the silane functional group and the surface of the material. Silane coupling agent has no known biochemical or physiological effects and is considered to be a safe compound to use in laboratory experiments. The future directions of silane coupling agent research are focused on developing new derivatives that have improved properties and using it in biomedical applications.
Méthodes De Synthèse
Silane coupling agent is synthesized by the reaction of 4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl chloride with sodium silanolate. The reaction takes place in the presence of a catalyst, which is usually a metal complex. The product is then purified by distillation or chromatography.
Applications De Recherche Scientifique
Silane coupling agent is widely used in scientific research applications, especially in the field of materials science. It is used as a surface modifier to improve the adhesion between two dissimilar materials. It is also used as a crosslinking agent to enhance the mechanical properties of polymers. Silane coupling agent is also used as a dispersant to improve the dispersion of nanoparticles in a matrix.
Propriétés
Numéro CAS |
108614-08-0 |
|---|---|
Nom du produit |
Silane, ((4-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)trimethyl- |
Formule moléculaire |
C22H30O3Si |
Poids moléculaire |
370.6 g/mol |
Nom IUPAC |
2-[4-(4-cyclohexyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)phenyl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C22H30O3Si/c1-26(2,3)14-13-18-9-11-20(12-10-18)22-23-15-21(16-24-22,17-25-22)19-7-5-4-6-8-19/h9-12,19H,4-8,15-17H2,1-3H3 |
Clé InChI |
YJVVJOQVKMBUMF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CCCCC4 |
SMILES canonique |
C[Si](C)(C)C#CC1=CC=C(C=C1)C23OCC(CO2)(CO3)C4CCCCC4 |
Autres numéros CAS |
108614-08-0 |
Synonymes |
((4-(4-Cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)phenyl)ethynyl)tr imethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




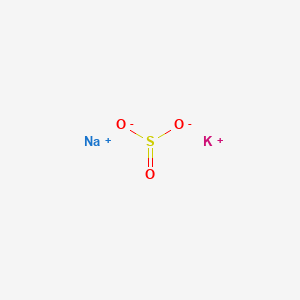

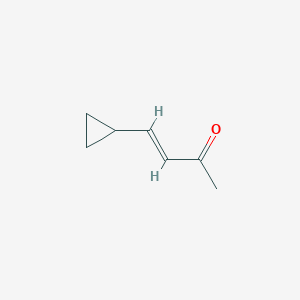


![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)


